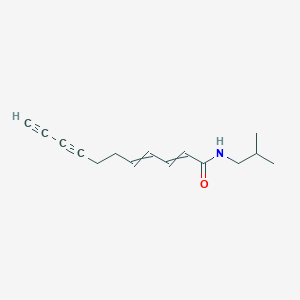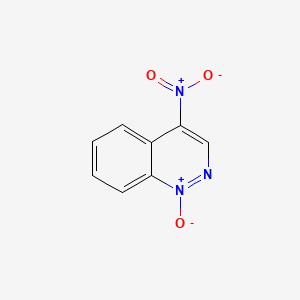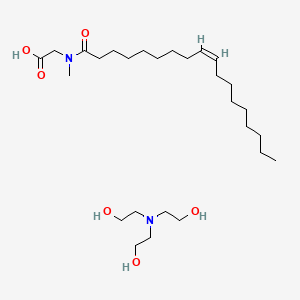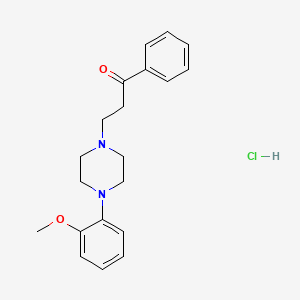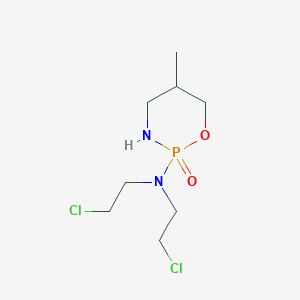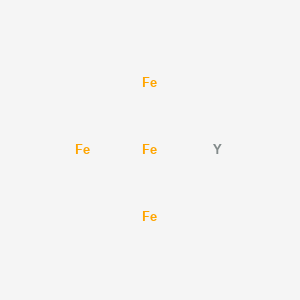
Iron;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;yttrium, also known as yttrium iron garnet (YIG), is a compound composed of yttrium and iron. Yttrium is a rare-earth element with the symbol Y and atomic number 39, while iron is a transition metal with the symbol Fe and atomic number 26. Yttrium iron garnet has the chemical formula Y₃Fe₅O₁₂ and is known for its unique magnetic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y₂O₃) and iron oxide (Fe₂O₃) powders, followed by calcination at high temperatures to form YIG . Another method is the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain YIG .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) or pulsed laser deposition (PLD). LPE involves growing YIG films on substrates from a molten solution, while PLD uses a high-energy laser to ablate a target material, depositing it onto a substrate .
Analyse Des Réactions Chimiques
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, YIG can be oxidized to form yttrium iron oxide (YFeO₃) under certain conditions .
Common Reagents and Conditions: Common reagents used in reactions with YIG include oxygen for oxidation reactions and hydrogen for reduction reactions. These reactions typically occur at high temperatures, often exceeding 800°C .
Major Products Formed: The major products formed from reactions involving YIG include yttrium iron oxide and other mixed oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Yttrium iron garnet has a wide range of scientific research applications due to its unique properties. In chemistry, YIG is used as a catalyst in various reactions. In biology and medicine, YIG nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . In industry, YIG is used in microwave and optical devices due to its low dielectric losses and high Faraday rotation .
Mécanisme D'action
The mechanism by which yttrium iron garnet exerts its effects is primarily related to its magnetic properties. YIG exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment. This property makes YIG useful in applications such as magnetic sensors and isolators . The molecular targets and pathways involved include the interaction of YIG with electromagnetic fields, which can influence the behavior of nearby magnetic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to yttrium iron garnet include other rare-earth iron garnets such as gadolinium iron garnet (Gd₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds share similar crystal structures and magnetic properties .
Uniqueness: Yttrium iron garnet is unique due to its combination of low dielectric losses and high Faraday rotation, making it particularly suitable for use in microwave and optical devices. Additionally, YIG’s stability and ease of synthesis contribute to its widespread use in various applications .
Propriétés
Numéro CAS |
12689-97-3 |
|---|---|
Formule moléculaire |
Fe4Y |
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
iron;yttrium |
InChI |
InChI=1S/4Fe.Y |
Clé InChI |
CPNDGNXNFKTXTF-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



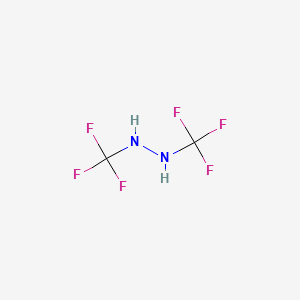

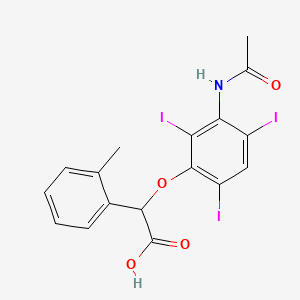
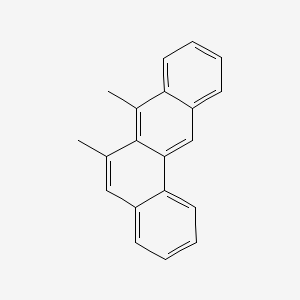
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
